Msd-M1pam-NC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

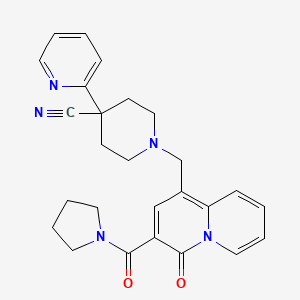

MSD-M1PAM-NC is a positive allosteric modulator of the muscarinic acetylcholine receptor M1 (CHRM1). This compound is part of the donated chemical probe library, which includes well-characterized small molecules used to study the biology and therapeutic relevance of target proteins .

Preparation Methods

The synthetic routes and reaction conditions for MSD-M1PAM-NC are not explicitly detailed in the available literature. it is known that the compound is part of a collection of chemical probes developed through collaborative efforts between industry and academia . Industrial production methods likely involve standard organic synthesis techniques, including multi-step reactions, purification processes, and characterization using techniques such as NMR and mass spectrometry.

Chemical Reactions Analysis

MSD-M1PAM-NC, as a positive allosteric modulator, primarily interacts with its target receptor CHRM1 its interaction with CHRM1 suggests that it may undergo conformational changes that enhance the receptor’s response to acetylcholine .

Scientific Research Applications

MSD-M1PAM-NC has several scientific research applications:

Chemistry: Used as a chemical probe to study the function and modulation of CHRM1.

Biology: Helps in understanding the role of CHRM1 in various biological processes.

Medicine: Potential therapeutic applications in diseases where CHRM1 is implicated, such as Alzheimer’s disease.

Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and validate the efficacy of potential drugs

Mechanism of Action

MSD-M1PAM-NC exerts its effects by binding to an allosteric site on the CHRM1 receptor. This binding enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets involved include the CHRM1 receptor, and the pathways influenced are those related to cholinergic signaling .

Comparison with Similar Compounds

MSD-M1PAM-NC is unique in its high potency and selectivity for CHRM1. Similar compounds include other positive allosteric modulators of muscarinic receptors, such as BQCA and LY593093. this compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula |

C26H27N5O2 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

1-[[4-oxo-3-(pyrrolidine-1-carbonyl)quinolizin-1-yl]methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C26H27N5O2/c27-19-26(23-8-1-3-11-28-23)9-15-29(16-10-26)18-20-17-21(24(32)30-12-5-6-13-30)25(33)31-14-4-2-7-22(20)31/h1-4,7-8,11,14,17H,5-6,9-10,12-13,15-16,18H2 |

InChI Key |

ASAKPTPDFNXOQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C3C=CC=CN3C2=O)CN4CCC(CC4)(C#N)C5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)

![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)

![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)

![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)

![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)

![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)

![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)

![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)